molecular formula C15H19NO4 B173627 1-(Cbz-amino)cyclohexanecarboxylic acid CAS No. 17191-43-4

1-(Cbz-amino)cyclohexanecarboxylic acid

Cat. No. B173627
CAS RN: 17191-43-4
M. Wt: 277.31 g/mol
InChI Key: UZRXLKFQBCCVJH-UHFFFAOYSA-N
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Description

1-(Cbz-amino)cyclohexanecarboxylic acid is a compound with the molecular formula C15H19NO4 . It has a molecular weight of 277.32 g/mol . The IUPAC name for this compound is 1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(Cbz-amino)cyclohexanecarboxylic acid is 1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) . The canonical SMILES structure is C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

1-(Cbz-amino)cyclohexanecarboxylic acid has a molecular weight of 277.31 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • General Uses

    • Scientific Field : Organic Chemistry
    • Application Summary : “1-(Cbz-amino)cyclohexanecarboxylic acid” is used in the synthesis of a variety of other organic compounds, including but not limited to, esters, amides, anhydrides, and other derivatives . It is also used as a building block in the synthesis of various pharmaceutical drugs .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a variety of organic compounds, which could then be used in further reactions or applications .
  • Specific Application: One-Pot Amidation

    • Scientific Field : Organic Synthesis
    • Application Summary : A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .
    • Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results or Outcomes : The outcome of this reaction is the formation of amides from the corresponding amines .
  • Amine Protection and Deprotection

    • Scientific Field : Organic Chemistry
    • Application Summary : Amines can be protected as carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl . These carbamates can be removed using acid (e.g. trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a variety of organic compounds, which could then be used in further reactions or applications .
  • Cbz-Protected Amino Groups

    • Scientific Field : Organic Chemistry
    • Application Summary : Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a variety of organic compounds, which could then be used in further reactions or applications .
  • Production of Perfumes and Flavors

    • Scientific Field : Perfumery and Flavor Chemistry
    • Application Summary : Cyclohexanecarboxylic acid, which “1-(Cbz-amino)cyclohexanecarboxylic acid” is derived from, finds use in the production of perfumes and flavors. Its slight sour taste and mild odor can contribute to the overall profile of these products .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a variety of organic compounds, which could then be used in further reactions or applications .
  • Precursor for Pesticides

    • Scientific Field : Agricultural Chemistry
    • Application Summary : Cyclohexanecarboxylic acid is useful in the agricultural sector, where it serves as a precursor for the production of specific types of pesticides .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a variety of organic compounds, which could then be used in further reactions or applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXLKFQBCCVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463495
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cbz-amino)cyclohexanecarboxylic acid

CAS RN

17191-43-4
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of l-aminocyclohexane-1-carboxylic acid (10.0 g, 70.0 mmol) in a 1M NaOH solution (100 mL) was added benzyl chloroformate (12.0 ml, 84.0 mmol). The reaction mixture was stirred for 2 h while maintaining pH 9 by addition of a 1M NaOH solution as necessary. The resulting solution was washed with Et2O (2×100 mL), then the aqueous layer was adjusted to pH 0 with a conc. HCl solution and the solution was extracted with EtOAc (3×150 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to yield 1-(benzyloxycarbonylamino)cyclohexane-1-carboxylic acid (17.3 g, 89%): TLC (25% EtOAc/hex) Rf0.07.
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Synthesis routes and methods II

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In a similar manner, using 1-amino-cyclobutanecarboxylic acid, 1-amino-cyclopentanecarboxylic acid, 1-amino-cycloheptane-carboxylic acid, 1-amino-cyclooctanecarboxylic acid, 1-amino-cyclononanecarboxylic acid, 1-amino-cyclodecanecarboxylic acid, 2-amino-2-methylpropionic acid, 2-amino-2-ethylbutyric acid, 2-amino-2-n-propylvaleric acid, 2-amino-2-isopropyl-3-methylbutyric acid, 2-amino-2-isobutyl-4-methylvaleric acid, 2-amino-2-n-butylhexanoic acid, 2-amino-2,2-biscyclopropylacetic acid, 2-amino-2,2-biscyclobutylacetic acid or 2-amino-2,2-bisbenzylacetic acid instead of 1-amino-cyclohexanecarboxylic acid, the following starting materials are prepared:
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